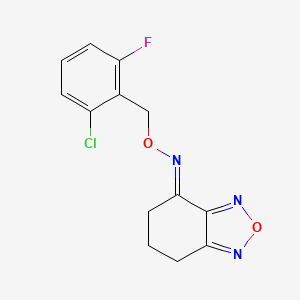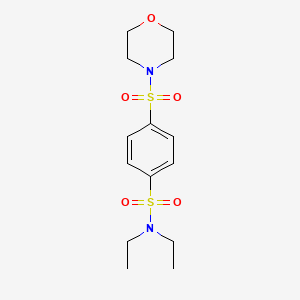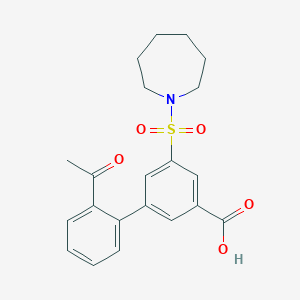![molecular formula C22H26N2O2 B5423467 4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5423467.png)
4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, also known as L-163,191, is a selective antagonist of the neurotensin receptor NTS1. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide acts as a selective antagonist of the neurotensin receptor NTS1, blocking the binding of the endogenous ligand neurotensin to its receptor. This leads to a decrease in the downstream signaling pathways activated by NTS1, including the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
This compound has been shown to affect a wide range of biochemical and physiological processes, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. It has also been shown to have potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide in lab experiments is its high selectivity for the neurotensin receptor NTS1, which allows for the precise modulation of NTS1 signaling pathways. However, one limitation is that its effects may be dependent on the specific experimental conditions used, such as the concentration of the compound and the duration of exposure.
Direcciones Futuras
There are several potential future directions for research on 4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide and the neurotensin receptor NTS1. One area of interest is the development of more selective and potent antagonists of NTS1, which may have greater therapeutic potential. Another area of interest is the investigation of the role of NTS1 in other physiological processes, such as pain perception and inflammation. Finally, there is the potential for the development of novel therapeutic applications for this compound, such as in the treatment of drug addiction and obesity.
Métodos De Síntesis
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves several steps, starting with the reaction of 2-methyl-1H-indole with 4-(bromomethyl)-3-hydroxy-3-methylbutylbenzene. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, protection, and deprotection steps, to yield the final product.
Aplicaciones Científicas De Investigación
4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has been used extensively in scientific research to investigate the role of the neurotensin receptor NTS1 in various physiological and pathological processes. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, and to affect the activity of various brain regions, including the prefrontal cortex, hippocampus, and striatum.
Propiedades
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-12-19-13-17(6-9-20(19)24-15)14-23-21(25)18-7-4-16(5-8-18)10-11-22(2,3)26/h4-9,12-13,24,26H,10-11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXZQIJLLGRRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5423390.png)
![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B5423398.png)
![2-methoxyethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5423399.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5423406.png)
![2-[(4-acetyl-2-nitrophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5423408.png)
![3-{5-[(2,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5423409.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5423421.png)


![6-bromo-2-[2-(3-nitrophenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5423454.png)

![N-(2,6-difluoro-3-methoxybenzyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5423484.png)
![4-[(2-chlorobenzyl)oxy]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5423493.png)